Diethyl 2-formylsuccinate

Heterocycle Synthesis Formylation Synthetic Methodology

Diethyl 2-formylsuccinate (CAS 5472-38-8), also known as diethyl formylsuccinate, is a C9 diester possessing both an electrophilic aldehyde group and two ester moieties. With a molecular weight of 202.2 g/mol and a density of approximately 1.058 g/mL, it appears as a colorless liquid that is soluble in common organic solvents such as ethanol and ether but insoluble in water.

Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
CAS No. 5472-38-8
Cat. No. B1346264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-formylsuccinate
CAS5472-38-8
Molecular FormulaC9H14O5
Molecular Weight202.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C=O)C(=O)OCC
InChIInChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6-7H,3-5H2,1-2H3
InChIKeyLHHLYOVYBZWIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Formylsuccinate (CAS 5472-38-8): A Bifunctional C9 Diester Building Block for Heterocycle and Succinate Derivative Synthesis


Diethyl 2-formylsuccinate (CAS 5472-38-8), also known as diethyl formylsuccinate, is a C9 diester possessing both an electrophilic aldehyde group and two ester moieties . With a molecular weight of 202.2 g/mol and a density of approximately 1.058 g/mL, it appears as a colorless liquid that is soluble in common organic solvents such as ethanol and ether but insoluble in water . This bifunctional structure underpins its role as a key intermediate in the synthesis of heterocycles (e.g., furans, thiophenes, pyrroles) and in aldol-type condensations [1][2].

Why Diethyl Succinate or Dimethyl Formylsuccinate Cannot Replace Diethyl 2-Formylsuccinate in Synthetic Protocols


Procurement of diethyl 2-formylsuccinate cannot be substituted by in-class analogs without risking reaction failure or reduced yield. Diethyl succinate lacks the critical formyl group necessary for aldol-type condensations and heterocycle cyclizations, thereby failing to generate the required α,β-unsaturated intermediates [1]. Conversely, while dimethyl 2-formylsuccinate shares the bifunctional motif, its altered ester alkyl group leads to different physical properties (boiling point, density) and may undergo unwanted ester interchange during base-catalyzed formylations, compromising synthetic efficiency [2]. The precise combination of the electrophilic aldehyde and the ethyl ester moieties in diethyl 2-formylsuccinate is essential for achieving the specific reactivity and purification profiles documented in established synthetic methodologies .

Quantitative Performance Differentiation of Diethyl 2-Formylsuccinate (CAS 5472-38-8) vs. Closest Analogs


Synthetic Yield Advantage in Formylsuccinic Ester Preparation: 65% Yield with Sodium vs. Undesired Ester Interchange with Methoxide

In the preparation of formylsuccinic esters, the use of diethyl succinate with sodium as a condensing agent affords diethyl formylsuccinate in a reproducible 65% yield [1]. In contrast, the use of sodium methoxide is specifically noted as 'less desirable because of ester interchange during the formylation,' which compromises both yield and product purity for the dimethyl analog [1]. This direct comparison highlights a critical process advantage for the diethyl variant in base-mediated formylations.

Heterocycle Synthesis Formylation Synthetic Methodology

Acid-Catalyzed Cyclization to 3,4-Furandicarboxylic Ester: 66-68% Yield from Diethyl 2-Formylsuccinate-Derived Acetal

Diethyl 2-formylsuccinate serves as a precursor to 1-formyl-2-dialkoxymethylsuccinic ester, which upon treatment with concentrated sulfuric acid undergoes smooth cyclization to yield 3,4-furandicarboxylic ester in 66-68% yield [1]. This transformation is not possible with simple diethyl succinate, which lacks the requisite formyl group for acetal formation and subsequent cyclization. The yields are well-defined and serve as a benchmark for heterocycle construction.

Heterocyclic Chemistry Furan Synthesis Cyclization

Physical Property Divergence: Higher Boiling Point and Density Relative to Diethyl Succinate

The introduction of the formyl group significantly alters the physical properties of diethyl 2-formylsuccinate compared to its parent diester. Diethyl 2-formylsuccinate exhibits an estimated boiling point of 260-281 °C and a density of 1.058-1.1 g/cm³ . In contrast, diethyl succinate boils at 235 °C [1]. This ~25-46 °C increase in boiling point directly impacts distillation parameters and may necessitate different purification protocols.

Physical Chemistry Purification Handling

Enhanced Electrophilicity Enables Independent Synthesis of Aminomethylene Succinates

Diethyl 2-formylsuccinate acts as a reactive electrophile, as demonstrated in its condensation with N-ethylaniline to independently synthesize diethyl N-ethylanilinomethylenesuccinate [1]. This reaction was instrumental in proving the structure of the product obtained from a Stobbe-like condensation of N-ethylformanilide and diethyl succinate. Simple diethyl succinate cannot engage in this condensation, as it lacks the aldehyde functionality. The reaction yields a diester product, contrasting with typical Stobbe condensation products which are half-acid esters [1].

Aldol Condensation Structure Elucidation Formamide Chemistry

High Synthetic Efficiency in Chinese Route: 97% Yield via Ethyl Formate Condensation

An alternative synthetic route reported by Xiyashiji demonstrates the condensation of ethyl formate with diethyl succinate, affording diethyl 2-formylsuccinate in an impressive 97% yield . This high yield underscores the compound's accessibility when prepared via optimized conditions, providing a benchmark for sourcing decisions. While specific comparative data against other formylating agents are not detailed, the reported yield represents a highly efficient entry point for procurement and scale-up planning.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for Diethyl 2-Formylsuccinate (CAS 5472-38-8) Based on Quantitative Evidence


Synthesis of 3,4-Furandicarboxylic Esters for Heterocyclic Library Construction

Employ diethyl 2-formylsuccinate as a key precursor to access 3,4-furandicarboxylic esters in 66-68% yield via acetal formation and acid-catalyzed cyclization [1]. This scenario is particularly relevant for medicinal chemistry groups constructing heterocyclic libraries, as the furan core is a privileged scaffold in drug discovery.

Base-Catalyzed Formylations Requiring Minimal Ester Interchange

Select diethyl 2-formylsuccinate when performing base-catalyzed formylations using sodium metal, achieving a 65% yield while avoiding the ester interchange issues associated with sodium methoxide and dimethyl analogs [1]. This application is critical for laboratories prioritizing product purity and reproducible yields in multi-step syntheses.

Structure Elucidation of Stobbe Condensation Products via Independent Synthesis

Utilize diethyl 2-formylsuccinate to independently synthesize aminomethylene succinate derivatives for structure confirmation of products from aldol-type condensations [2]. This application is essential for analytical chemistry and process development teams validating synthetic pathways.

Efficient Scale-Up via High-Yield Ethyl Formate Condensation

Adopt the ethyl formate condensation route (97% yield) for large-scale preparation or sourcing of diethyl 2-formylsuccinate, leveraging its high efficiency to reduce cost and waste . This scenario is directly applicable to procurement decisions and in-house manufacturing planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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